molecular formula C28H26BrF3N4O3S B11223136 Methyl 2-({[3-bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 2-({[3-bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11223136
M. Wt: 635.5 g/mol
InChI Key: DVBWTVVQEMTQNT-UHFFFAOYSA-N
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Description

Methyl 2-({[3-bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a trifluoromethyl group, a bromophenyl group, and a benzothiophene moiety

Preparation Methods

The synthesis of Methyl 2-({[3-bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps, starting from readily available starting materialsThe final step involves the coupling of the pyrazolo[1,5-a]pyrimidine derivative with the benzothiophene moiety under specific reaction conditions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiophene moiety can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

Methyl 2-({[3-bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the bromophenyl group contributes to its overall stability. The benzothiophene moiety allows for additional interactions with the target, leading to the compound’s desired effects .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Properties

Molecular Formula

C28H26BrF3N4O3S

Molecular Weight

635.5 g/mol

IUPAC Name

methyl 2-[[3-bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C28H26BrF3N4O3S/c1-27(2,3)15-10-11-16-18(12-15)40-25(20(16)26(38)39-4)34-24(37)22-21(29)23-33-17(14-8-6-5-7-9-14)13-19(28(30,31)32)36(23)35-22/h5-9,13,15H,10-12H2,1-4H3,(H,34,37)

InChI Key

DVBWTVVQEMTQNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=NN4C(=CC(=NC4=C3Br)C5=CC=CC=C5)C(F)(F)F

Origin of Product

United States

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